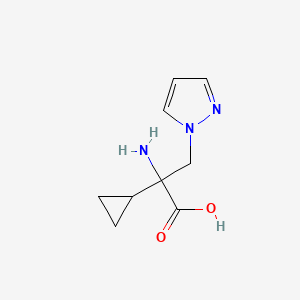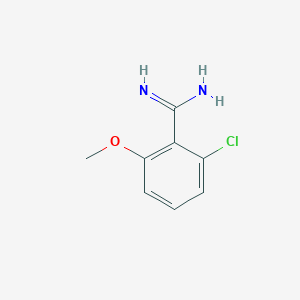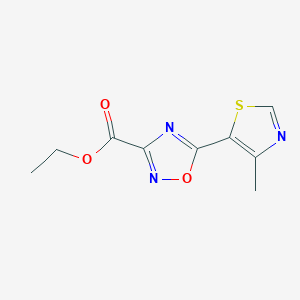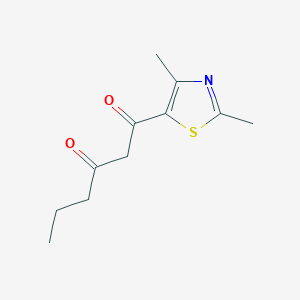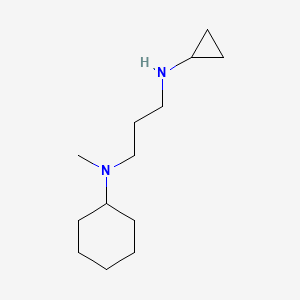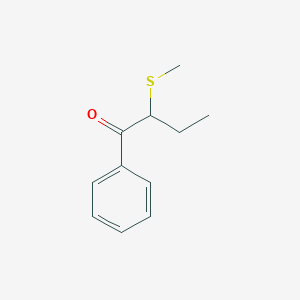
2-(Methylsulfanyl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone with a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-1-phenylbutan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)-1-phenylethanone: Similar structure but with a shorter carbon chain.
2-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a different carbon chain length.
2-(Methylsulfanyl)-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
2-(Methylsulfanyl)-1-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of both a phenyl group and a methylsulfanyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
14229-63-1 |
|---|---|
Fórmula molecular |
C11H14OS |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clave InChI |
DNTIOSKYOIIKGM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


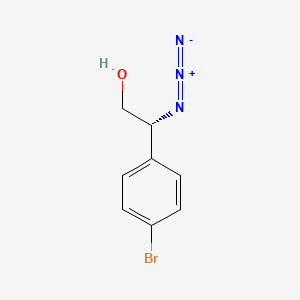


![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)

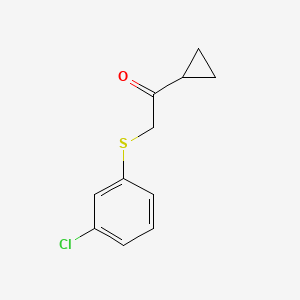
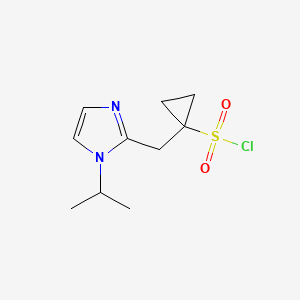
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
